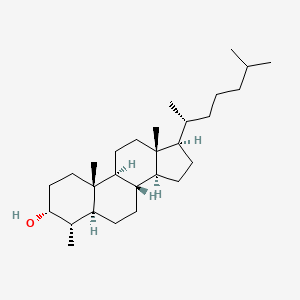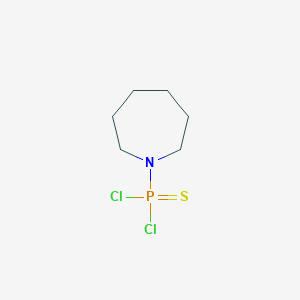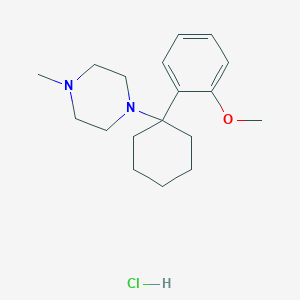
Piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride is a chemical compound belonging to the piperazine class. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a cyclohexyl group attached to the piperazine ring, along with a methyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions, where a methoxyphenyl halide reacts with the piperazine ring.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Grignard reaction or other organometallic coupling reactions.
Methyl Group Introduction: The methyl group can be introduced via alkylation reactions using methyl halides.
Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including its binding to receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as its role in neuroreceptor imaging.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as a serotonin antagonist and reuptake inhibitor, affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride
Uniqueness
Piperazine, 1-(1-(2-methoxyphenyl)cyclohexyl)-4-methyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and cyclohexyl groups, along with the methyl group, differentiates it from other piperazine derivatives and influences its reactivity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
21602-39-1 |
|---|---|
Molekularformel |
C18H29ClN2O |
Molekulargewicht |
324.9 g/mol |
IUPAC-Name |
1-[1-(2-methoxyphenyl)cyclohexyl]-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C18H28N2O.ClH/c1-19-12-14-20(15-13-19)18(10-6-3-7-11-18)16-8-4-5-9-17(16)21-2;/h4-5,8-9H,3,6-7,10-15H2,1-2H3;1H |
InChI-Schlüssel |
GSNLWTLAWPZKBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2(CCCCC2)C3=CC=CC=C3OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


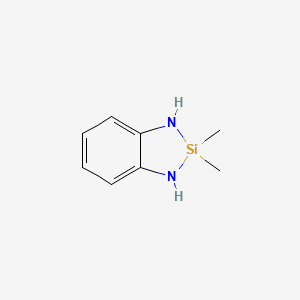
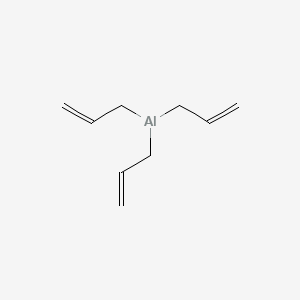
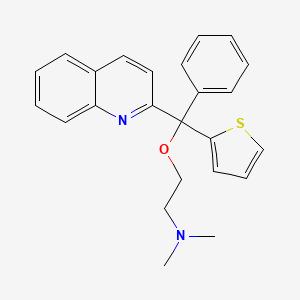
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)

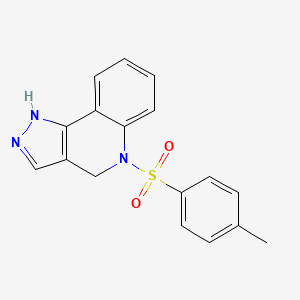
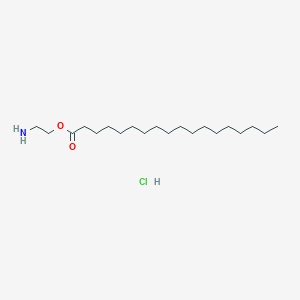
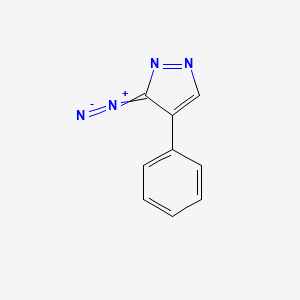
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


